molecular formula C10H10BrFO3 B6297729 2-(3-Bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane CAS No. 2221812-40-2

2-(3-Bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane

Cat. No.: B6297729
CAS No.: 2221812-40-2
M. Wt: 277.09 g/mol
InChI Key: OEVXLPRTMWVVOB-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromo, fluoro, and methoxy group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5-fluoro-2-methoxyphenol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Temperature: 60-80°C

    p-Toluenesulfonic acid or sulfuric acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

    Ring-Opening Reactions: The dioxolane ring can be opened under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone for halogen exchange.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-(3-Iodo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane.

    Oxidation: Formation of 2-(3-Bromo-5-fluoro-2-hydroxyphenyl)-1,3-dioxolane.

    Reduction: Formation of 2-(3-Bromo-5-fluoro-2-methylphenyl)-1,3-dioxolane.

Scientific Research Applications

2-(3-Bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Gene Expression: Influencing the transcription of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-5-fluoro-2-hydroxyphenyl)-1,3-dioxolane
  • 2-(3-Bromo-5-fluoro-2-methylphenyl)-1,3-dioxolane
  • 2-(3-Iodo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane

Uniqueness

2-(3-Bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(3-bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-13-9-7(10-14-2-3-15-10)4-6(12)5-8(9)11/h4-5,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVXLPRTMWVVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)F)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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